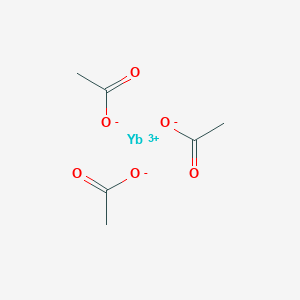

Ytterbium(3+) acetate

Description

Significance of Lanthanide(III) Compounds in Modern Chemistry

The lanthanide series, a group of 15 metallic elements with atomic numbers 57 to 71, plays a crucial role in numerous areas of modern chemistry. researchgate.netsci-hub.box Their unique electronic configurations, characterized by the filling of the 4f orbitals, bestow upon them distinct chemical and physical properties. sci-hub.box These properties include high reactivity, a predominant +3 oxidation state, and the ability to form complexes with high coordination numbers, typically 8 or 9. sci-hub.boxfrontiersin.org

Lanthanide compounds are widely recognized for their catalytic prowess in a variety of organic transformations, including hydrogenation, oxidation, and polymerization reactions. researchgate.net Their Lewis acidic nature, which can be tuned by the choice of ligands, makes them effective catalysts. kuleuven.be Furthermore, the unique optical and magnetic properties stemming from their 4f electrons have led to their use in advanced materials such as phosphors, lasers, and magnetic resonance imaging (MRI) contrast agents. researchgate.netsci-hub.box The ability of lanthanide ions to form stable complexes with various organic and inorganic ligands has opened up a vast field of coordination chemistry, leading to the development of novel materials and catalysts with tailored properties. sci-hub.box

Overview of Ytterbium(III) Acetate's Multifaceted Role in Synthesis and Catalysis

Ytterbium(III) acetate (B1210297), with the chemical formula Yb(CH₃COO)₃, is an inorganic salt that exists as a white crystalline solid. kuleuven.be It is typically available in its hydrated form, Ytterbium(III) acetate tetrahydrate (Yb(CH₃COO)₃·4H₂O). The compound is soluble in water and its synthesis is commonly achieved through the reaction of ytterbium(III) oxide or hydroxide (B78521) with acetic acid. Current time information in Bangalore, IN.

In the realm of advanced chemical research, Ytterbium(III) acetate has carved out a niche as a versatile reagent. It serves as a potent catalyst in a range of organic reactions and as a critical precursor for the synthesis of innovative materials. kuleuven.besmolecule.com Its utility stems from the Lewis acidic character of the Ytterbium(III) ion, which allows it to activate substrates and facilitate bond formation.

Detailed Research Findings:

One of the notable catalytic applications of Ytterbium(III) acetate is in promoting asymmetric reductive amination reactions. Research has demonstrated that in the presence of Yb(OAc)₃, the diastereoselectivity of the reductive amination of certain ketones can be significantly enhanced, leading to the formation of chiral amines with high purity. acs.org This is attributed to an in situ cis- to trans-ketimine isomerization mechanism promoted by the ytterbium salt. acs.org

Furthermore, Ytterbium(III) acetate has been employed as a catalyst in the Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest. researchgate.net Studies have shown that a complex derived from Ytterbium(III) acetate can efficiently catalyze this reaction under neat conditions, offering high yields and the potential for catalyst recycling. researchgate.net

In materials science, Ytterbium(III) acetate is a key ingredient in the synthesis of upconversion nanoparticles (UCNPs). smolecule.com These nanomaterials have the unique ability to convert low-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light. smolecule.com Ytterbium(III) acetate serves as the source of Yb³⁺ ions, which act as sensitizers in the UCNP structure, absorbing NIR light and transferring the energy to other lanthanide ions to produce the upconverted emission. smolecule.com This property makes UCNPs valuable for applications in bioimaging, solar cells, and photocatalysis. smolecule.com Research has also shown that the introduction of Ytterbium(III) acetate can influence the morphology of perovskite nanocrystals, transforming them from nanocubes into one-dimensional nanowires, which can enhance their conductivity and sensing capabilities for detecting metal ions like Cu²⁺. researchgate.net

The following interactive data table summarizes key properties of Ytterbium(III) acetate:

| Property | Value | Reference |

| Chemical Formula | Yb(CH₃COO)₃ | kuleuven.be |

| Hydrated Form | Yb(CH₃COO)₃·4H₂O | |

| Appearance | White crystalline solid | kuleuven.be |

| Solubility | Soluble in water | kuleuven.be |

| Synthesis | Reaction of Ytterbium(III) oxide/hydroxide with acetic acid | Current time information in Bangalore, IN. |

This interactive data table highlights some of the organic reactions catalyzed by Ytterbium(III) acetate:

| Reaction | Substrates | Product | Key Finding | Reference |

| Asymmetric Reductive Amination | Prochiral unhindered 2-alkanones, (R)- or (S)-α-MBA | Chiral amines | Increased diastereoselectivity (80-89% de) | acs.org |

| Biginelli Reaction | Urea/thiourea, aldehyde, acetoacetic ester | 3,4-dihydropyrimidin-2(1H)-ones/thiones | High yields (73-96%) under neat conditions | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16922-12-6 |

|---|---|

Molecular Formula |

C6H9O6Yb |

Molecular Weight |

350.18 g/mol |

IUPAC Name |

ytterbium(3+);triacetate |

InChI |

InChI=1S/3C2H4O2.Yb/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI Key |

OSCVBYCJUSOYPN-UHFFFAOYSA-K |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Yb+3] |

Other CAS No. |

20981-49-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Preparation of Ytterbium(III) Acetate (B1210297) Forms for Research Applications

For research purposes, ytterbium(3+) acetate is often used in its hydrated form, Yb(CH₃COO)₃·xH₂O. sigmaaldrich.comsigmaaldrich.com The anhydrous form can be prepared by drying the hydrate (B1144303) in a vacuum at elevated temperatures. researchgate.net The preparation of anhydrous ytterbium(III) acetate is a crucial step for specific applications where water can interfere with the reaction, such as in the synthesis of certain organometallic complexes.

One common laboratory-scale synthesis involves the reaction of ytterbium(III) oxide with acetic acid. ontosight.ai This reaction, typically performed under reflux, yields this compound and water. ontosight.ai The resulting solution can then be evaporated to obtain the crystalline acetate salt.

Ytterbium(III) Acetate as a Precursor for Metal Oxide and Fluoride (B91410) Materials

The controlled decomposition and reaction of this compound are central to the production of various ytterbium-containing nanomaterials. These materials exhibit unique properties that are highly dependent on their size, shape, and crystallinity.

Fabrication of Ytterbium Oxide Nanofibers via Electrospinning

Ytterbium oxide (Yb₂O₃) nanofibers can be fabricated using the electrospinning technique, with this compound hydrate serving as the ytterbium source. nih.govscispace.com In a typical procedure, this compound is dissolved in a solvent such as N,N-Dimethylformamide (DMF) along with a polymer like polyacrylonitrile (B21495) (PAN). nih.gov This solution is then subjected to a high voltage, causing the ejection of a polymer jet that solidifies into nanofibers. nih.govscispace.com Subsequent calcination at elevated temperatures (e.g., 500 °C) removes the polymer template, leaving behind pure ytterbium oxide nanofibers. scispace.com

This method allows for the production of highly crystalline and homogeneous Yb₂O₃ nanofibers with diameters on the order of 125 ± 15 nm. nih.govtubitak.gov.tr These nanofibers are composed of smaller nanoparticles and possess a cubic crystal structure. nih.gov The electrospinning technique is advantageous due to its simplicity, low cost, and potential for large-scale production. nih.gov

| Parameter | Value | Reference |

| Ytterbium Precursor | Ytterbium(III) acetate hydrate | nih.gov |

| Polymer | Polyacrylonitrile (PAN) | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | nih.gov |

| Applied Voltage | 18 kV | scispace.com |

| Calcination Temperature | 500 °C | scispace.com |

| Resulting Material | Ytterbium oxide (Yb₂O₃) nanofibers | nih.gov |

| Nanofiber Diameter | 125 ± 15 nm | tubitak.gov.tr |

| Crystal Structure | Cubic | nih.gov |

Fluorolytic Sol-Gel Routes to Ytterbium Fluoride Nanoparticles

A fluorolytic sol-gel synthesis provides a pathway to ytterbium fluoride (YbF₃) nanoparticles. researchgate.netrsc.orgrsc.org This method involves the reaction of an ytterbium precursor with a fluorine source in a non-aqueous solvent. While using ytterbium acetate directly can lead to the formation of agglomerated particles, a modification of anhydrous ytterbium acetate with trifluoroacetic acid yields a suitable precursor for producing nanoscopic particles. rsc.org

The synthesis results in highly transparent ytterbium fluoride sols containing homodispersed, amorphous nanoparticles of approximately 5 nm in size. rsc.orgrsc.orgnih.gov These sols exhibit long-term stability and low viscosity, making them suitable for various applications. rsc.org The particle size can be influenced by the concentration of the precursor solution. rsc.org

Design and Synthesis of 3-Dimensional Metal Oxide Architectures

This compound is a viable precursor for the fabrication of three-dimensional (3D) metal oxide architectures. harvard.edu Sol-gel inks containing metal acetate precursors can be used in direct-write assembly techniques to create 3D micro-periodic structures. harvard.edu These structures, composed of stacked rods, are then calcined at high temperatures to transform them into the desired metal oxide phase. harvard.edu This approach offers flexibility in designing complex, ordered porous materials with large surface areas, which are beneficial for applications such as catalysis and energy storage. harvard.edudiva-portal.org The engineering of metal oxides through methods like doping and morphology tuning can enhance their properties for specific applications. researchgate.net

Controlled Synthesis of Upconversion Nanoparticles (UCNPs)

This compound is a key reagent in the synthesis of upconversion nanoparticles (UCNPs), which can convert lower-energy light to higher-energy light. wikipedia.orgrsc.org These nanoparticles are typically composed of a host matrix, such as NaYF₄, doped with lanthanide ions like ytterbium (Yb³⁺) as a sensitizer (B1316253) and another lanthanide, such as erbium (Er³⁺) or thulium (Tm³⁺), as an emitter. rsc.orgnih.gov

In a common thermal decomposition method, lanthanide acetates, including this compound, are dissolved in a high-boiling point solvent with capping agents like oleic acid. rsc.org The controlled addition of sodium and fluoride sources at high temperatures leads to the nucleation and growth of the UCNPs. rsc.orgnih.gov By carefully controlling synthesis parameters such as temperature, reaction time, and precursor concentrations, the size, shape, and crystal phase of the UCNPs can be precisely manipulated, which in turn affects their luminescence properties. rsc.orgrsc.orgtandfonline.com For instance, increasing the reaction temperature can lead to larger nanoparticle sizes. rsc.org

Formation of Advanced Ytterbium(III) Complexes from Acetate Precursors

This compound serves as a starting material for the synthesis of more complex coordination compounds with specific functionalities. For example, it can be used to prepare neutral monoporphyrinate ytterbium(III) complexes. rsc.org In one approach, reacting this compound with a porphyrin derivative at high temperatures, followed by treatment with methanol (B129727), can yield a seven-coordinated complex where the acetate acts as a monodentate ligand. rsc.org

Furthermore, this compound can be a precursor for creating complexes with other bidentate ligands through ligand exchange reactions. rsc.orgrsc.org For instance, a seven-coordinated [Yb(TPP)(OOCCH₃)(CH₃OH)₂] complex can be formed, which can then be used to introduce other bidentate ligands by replacing the labile methanol molecules. rsc.org These advanced complexes are of interest for their near-infrared (NIR) emission properties, which have potential applications in bioimaging and optical devices. sigmaaldrich.comrsc.orgresearchgate.net

Synthesis of Mixed-Ligand Ytterbium(III)–Acetate–Trifluoroacetate (B77799) Complexes

A significant advancement in the creation of nanoscopic materials is the fluorolytic sol-gel synthesis, which can produce ytterbium(III) fluoride sols with homodispersed particles of approximately 5 nm. rsc.org The success of this method hinges on the preparation of a suitable precursor, which was found to be a mixed-ligand ytterbium(III)–acetate–trifluoroacetate complex. rsc.org

Initial attempts using either anhydrous ytterbium acetate or ytterbium trifluoroacetate alone as precursors resulted in the undesirable sedimentation of agglomerated particles. rsc.org A stable and transparent precursor solution was achieved only by modifying anhydrous ytterbium acetate with trifluoroacetic acid. rsc.org This process evidently forms a new mixed acetate-trifluoroacetate complex in the solution. rsc.org

From this precursor solution, a new Ytterbium(III) complex was isolated and characterized by X-ray single-crystal structure determination. The analysis revealed a complex structure containing different ligands: acetato, trifluoroacetato, and aqua, along with one uncoordinated acetic acid molecule. In the crystalline structure, the water molecule is bound terminally to the Ytterbium(III) ion, while all coordinated acetate and trifluoroacetate groups act as bridging ligands. The fundamental structure consists of two-metal subunits, where two Ytterbium(III) atoms are linked by four µ2-trifluoroacetato-bridges, forming a centrosymmetric binuclear unit. rsc.org

| Feature | Description |

| Synthesis Method | Fluorolytic sol-gel synthesis. rsc.org |

| Precursor | Mixed Ytterbium(III)-acetate-trifluoroacetate. rsc.org |

| Precursor Preparation | Modification of anhydrous ytterbium acetate with trifluoroacetic acid. rsc.org |

| Isolated Complex | Contains Yb(III), acetate, trifluoroacetate, and aqua ligands. rsc.org |

| Structural Unit | Centrosymmetric binuclear unit with two Yb(III) centers. rsc.org |

| Bridging Ligands | Four µ2-trifluoroacetato-bridges. rsc.org |

| Yb···Yb Distance | 4.4641(12) Å. rsc.org |

Preparation of Neutral Monoporphyrinate Ytterbium(III) Complexes

Neutral monoporphyrinate ytterbium(III) complexes are another important class of compounds, with synthetic routes designed to control the coordination environment of the ytterbium ion.

One facile method involves reacting ytterbium(III) acetate trihydrate (Yb(OAc)₃·3H₂O) with 5,10,15,20-tetraphenylporphyrin (H₂TPP) in 1,2,4-trichlorobenzene (B33124) (TCB) at 210 °C. This is followed by treatment with methanol to yield the seven-coordinate precursor complex, [Yb(TPP)(OOCCH₃)(CH₃OH)₂], where the acetate ligand is monocoordinated. rsc.org This precursor is particularly useful for further reactions. Substitution of the two labile methanol molecules with various neutral bidentate ligands leads to the formation of coordinatively saturated, eight-coordinate monoporphyrinate Yb(III) complexes. rsc.orgnih.gov In these final complexes, the acetate anion acts as a bidentate ligand. rsc.org

An alternative strategy for preparing neutral monoporphyrinate ytterbium(III) complexes starts with the cationic precursor [Yb(TPP)(H₂O)₃]Cl. rsc.orgrsc.org In this method, the three labile water molecules are displaced by reacting the complex with various protic bidentate anionic ligands, such as 8-hydroxylquinoline (HOQ). rsc.orgrsc.org This reaction yields neutral, seven-coordinate complexes like [Yb(TPP)(OQ)(H₂O)]. rsc.orgrsc.org The substitution of two aqua molecules with these bidentate anions has been shown to enhance the near-infrared emission efficiency and lifetimes from the Yb(III) ion. rsc.orgresearchgate.net

| Precursor Complex | Ancillary Ligands (NN or L) | Final Complex | Coordination | Reference |

| [Yb(TPP)(OOCCH₃)(CH₃OH)₂] | 4-methyl-1,10-phenanthroline | [Yb(TPP)(OOCCH₃)(NN)] | Eight-coordinate | nih.gov |

| [Yb(TPP)(OOCCH₃)(CH₃OH)₂] | 1,10-phenanthroline (B135089) | [Yb(TPP)(OOCCH₃)(NN)] | Eight-coordinate | nih.gov |

| [Yb(TPP)(OOCCH₃)(CH₃OH)₂] | 4,7-dimethyl-1,10-phenanthroline | [Yb(TPP)(OOCCH₃)(NN)] | Eight-coordinate | nih.gov |

| [Yb(TPP)(OOCCH₃)(CH₃OH)₂] | 2,2'-dipyridylamine | [Yb(TPP)(OOCCH₃)(NN)] | Seven-coordinate | nih.gov |

| [Yb(TPP)(H₂O)₃]Cl | 8-hydroxylquinoline (HOQ) | [Yb(TPP)(L)(H₂O)] | Seven-coordinate | rsc.orgrsc.org |

| [Yb(TPP)(H₂O)₃]Cl | 1-hydroxyl-7-azabenzotriazole (HBTA) | [Yb(TPP)(L)(H₂O)] | Not specified | rsc.orgrsc.org |

Coordination Chemistry and Structural Characterization

Solution-Phase Coordination Environments of Ytterbium(III) Ions in Acetate (B1210297) Systems

The structure and speciation of ytterbium(III) complexes in solution are highly dependent on the solvent, the concentration of solutes, and temperature. The interplay between the Yb³⁺ ion, acetate ligands, and solvent molecules dictates the predominant coordination geometries and hydration or solvation numbers.

In aqueous solutions, the ytterbium(III) ion is hydrated, with water molecules in the first coordination sphere. For the later, smaller lanthanide ions like ytterbium, the coordination number (CN) is typically found to be eight. researchgate.netthermofisher.com Spectroscopic and theoretical studies have determined that the Yb³⁺ aqua ion, [Yb(H₂O)₈]³⁺, predominantly adopts a square antiprismatic coordination geometry. researchgate.netacs.org

Table 1: Hydration Properties of Ytterbium(III) in Aqueous Solution

| Property | Value/Description | Source(s) |

| Predominant Coordination Number | 8 | researchgate.netthermofisher.com |

| Common Coordination Geometry | Square Antiprism | researchgate.netacs.org |

| Temperature Effect on Hydration | Coordination number decreases with increasing temperature. | chemrxiv.org |

The coordination environment of the ytterbium(III) ion changes significantly in organic solvents. Studies on ytterbium(III) solvates have been conducted in methanol (B129727), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

In methanol and DMF, spectroscopic and theoretical data indicate that the ytterbium(III) solvates are eight-coordinated, maintaining a square anti-prismatic geometry, similar to the aqueous ion. acs.orgrsc.org The synthesis of anhydrous ytterbium acetate has been achieved by dissolving ytterbium oxide in a mixture of acetic acid and water, followed by drying and refluxing in a methanol solution. nih.gov This suggests that in methanol, acetate can be part of the coordination sphere, likely in equilibrium with methanol molecules.

In dimethyl sulfoxide (DMSO), the speciation is more complex. acs.orgrsc.org The dissolution of YbBr₃ in DMSO, for instance, leads to the formation of the [Yb(DMSO)₈]³⁺ complex ion, where the bromide ions are displaced from the inner coordination sphere by the solvent molecules. diva-portal.org This indicates the strong coordinating ability of DMSO. When ytterbium(III) acetate is dissolved in such a solvent, a complex equilibrium involving acetate ligands and DMSO molecules in the first coordination sphere of the Yb³⁺ ion is expected.

The use of ionic liquids as a reaction medium has also shed light on the coordination of acetate to lanthanide ions. Reactions of lanthanide chloride hydrates with 1-ethyl-3-methylimidazolium (B1214524) acetate have produced anhydrous crystalline lanthanide acetate complexes, demonstrating various acetate coordination modes, including bidentate and bridging fashions. bohrium.com

Table 2: Coordination of Ytterbium(III) in Various Solvents

| Solvent | Predominant Coordination Number | Coordination Geometry | Notes | Source(s) |

| Water (H₂O) | 8 | Square Antiprism | - | researchgate.netacs.org |

| Methanol (CH₃OH) | 8 | Square Antiprism | - | acs.orgrsc.org |

| N,N-Dimethylformamide (DMF) | 8 | Square Antiprism | - | acs.orgrsc.org |

| Dimethyl Sulfoxide (DMSO) | Complex Speciation | - | Strong coordinating solvent. | acs.orgrsc.orgdiva-portal.org |

Ligand Binding and Chelation Dynamics

The interaction of ytterbium(3+) acetate with various biologically and chemically relevant ligands is a key aspect of its coordination chemistry. These interactions are often reversible and are fundamental to its potential applications.

Ytterbium(III) complexes exhibit reversible binding with a range of carboxylate ligands, including acetate, lactate (B86563), and citrate (B86180). researchgate.netfrontiersin.org The nature of the ternary complexes formed in aqueous media has been extensively studied. Crystal structures of chelated ytterbium acetate and lactate complexes have shown a nine-coordinate adduct where the carboxylate oxygen occupies an "equatorial" site. researchgate.netfrontiersin.org

In the case of lactate, bidentate chelation has been observed in the solid state and is consistent with solution-phase measurements. diva-portal.org Studies comparing the binding affinity of Yb³⁺ to various ligands have shown that resistance to displacement by protons increases in the order of acetate < citrate < nitrilotriacetate (NTA) < ethylenediaminetetraacetic acid (EDTA). This indicates that while acetate binding is significant, it is less strong than that of multidentate ligands like citrate. The binding of citrate can involve a five-membered chelate ring with the α-hydroxy group and the α-carboxylate. researchgate.netfrontiersin.org

The coordination of lanthanide ions, including ytterbium(III), with amino acids and peptides is generally characterized by low thermodynamic stability. However, these interactions are crucial for understanding the behavior of these ions in biological systems.

For simple amino acids, the increased charge demand of the Yb³⁺ ion can favor a chelate structure where the amine nitrogen occupies an apical position in the coordination sphere. researchgate.netfrontiersin.org Crystal structures of glycine (B1666218) and serine adducts with a chiral ytterbium complex have confirmed this mode of binding. researchgate.net In these structures, the amino group is directly coordinated to the ytterbium ion. bohrium.com

In peptides and proteins that contain glutamic acid or aspartic acid residues, the more basic side-chain carboxylate group can chelate to the lanthanide ion, potentially displacing all coordinated water molecules. researchgate.netfrontiersin.org This highlights the importance of side-chain functionality in dictating the coordination mode in larger biomolecules.

Ytterbium(III) forms coordination complexes with bisphosphonates, a class of compounds known for their strong metal-binding capabilities. The complexation of Yb³⁺ with methylenebis(phosphonate) has been studied using potentiometry, which provided direct evidence for the formation of complexes with 1:1 and 1:2 metal-to-ligand stoichiometries at both acidic and basic pH. acs.orgrsc.org

Spectrophotometric assays have also been employed to investigate these interactions. For instance, the complexation of Yb³⁺ with etidronate, a representative bisphosphonate, has been studied using a colorimetric assay. rsc.org Furthermore, ¹H NMR spectroscopy has provided direct evidence for the formation of Yb³⁺-bisphosphonate complexes at neutral pH, although determining the precise stoichiometry under these conditions can be challenging. acs.orgrsc.org

Table 3: Stoichiometry of Ytterbium(III)-Bisphosphonate Complexes

| Ligand | Method | pH | Observed Stoichiometry (Yb³⁺:Ligand) | Source(s) |

| Methylenebis(phosphonate) | Potentiometry | Acidic and Basic | 1:1, 1:2 | acs.orgrsc.org |

| Methylenebis(phosphonate) | Spectrophotometry | Neutral | 4:3 (metal to ligand) | acs.orgrsc.org |

| Methylenebis(phosphonate) | ¹H NMR | Neutral | Complex formation confirmed | acs.orgrsc.org |

Solid-State Structural Elucidation of Ytterbium(III) Acetate Complexes

The coordination chemistry of ytterbium(III) acetate is marked by its versatility, forming a wide array of complexes with diverse structural motifs. The solid-state structures of these complexes, elucidated primarily through single-crystal X-ray diffraction, reveal the multifaceted role of the acetate ligand, which can act as a simple chelate or as a bridge between metal centers, leading to the formation of both discrete molecular adducts and extended polymeric architectures.

Crystallographic Analysis of Chelated Adducts

In many of its complexes, the ytterbium(III) ion is coordinated by various chelating ligands, with the acetate ion playing a crucial role in satisfying the metal's coordination sphere. The nature of these additional ligands significantly influences the final geometry and coordination number of the ytterbium center.

Crystal structure analysis has defined ternary complexes where the acetate ligand coexists with other organic molecules. For instance, in a chiral diaqua ytterbium complex, the acetate's carboxylate oxygen occupies an "equatorial" site, resulting in a nine-coordinate adduct. rsc.orgsciencepublishinggroup.com This highlights the ability of the Yb(III) ion to achieve high coordination numbers, a characteristic feature of lanthanide chemistry.

The coordination number and the binding mode of the acetate ligand can be finely tuned by the steric and electronic properties of co-ligands. In a series of monoporphyrinate ytterbium(III) acetate complexes, the acetate ligand exhibits either monodentate or bidentate coordination. mdpi.comacs.org When complexed with 2,2'-dipyridylamine, the acetate is monodentate, leading to a seven-coordinate Yb(III) ion. mdpi.com Conversely, when co-ligands like 1,10-phenanthroline (B135089) or its derivatives are used, the acetate ligand acts in a bidentate fashion, resulting in an eight-coordinate metal center. mdpi.comacs.org This structural flexibility is a key aspect of ytterbium acetate's coordination chemistry.

Table 1: Crystallographic Data for Selected Chelated Ytterbium(III) Acetate Adducts

| Complex Formula | Acetate Coordination | Yb(III) Coordination No. | Ancillary Ligands | Crystal System | Space Group | Ref. |

|---|---|---|---|---|---|---|

| [Yb(TPP)(OOCCH₃)(dpa)] | Monodentate | 7 | Tetraphenylporphyrin, 2,2'-dipyridylamine | - | - | mdpi.com |

| [Yb(TPP)(OOCCH₃)(phen)] | Bidentate | 8 | Tetraphenylporphyrin, 1,10-phenanthroline | - | - | mdpi.comacs.org |

| [Yb(TPP)(OOCCH₃)(4-me-phen)] | Bidentate | 8 | Tetraphenylporphyrin, 4-methyl-1,10-phenanthroline | - | - | mdpi.comacs.org |

| [Yb(TPP)(OOCCH₃)(4,7-dmp)] | Bidentate | 8 | Tetraphenylporphyrin, 4,7-dimethyl-1,10-phenanthroline | - | - | mdpi.comacs.org |

| Chiral [Yb(L¹)(H₂O)₂(OAc)]²⁺ Adduct | Bidentate (Chelating) | 9 | Chiral macrocycle, Water | - | - | rsc.orgsciencepublishinggroup.com |

Investigation of Bridging Ligand Modes in Polymeric Structures

Beyond forming simple chelated adducts, the acetate ligand is a highly effective bridging unit, linking multiple ytterbium(III) centers to form polynuclear and polymeric structures. This bridging capability gives rise to complex architectures, from simple dimers to one-dimensional chains.

A notable example is found in a centrosymmetric, acetato-bridged dinuclear complex involving a hydrazone co-ligand. In this structure, with the formula [Yb₂(HNic)₂(OAc)₄(H₂O)₂]·DMF, the ytterbium centers are eight-coordinate. The acetate ligands display remarkable versatility, with some acting as bidentate chelating (η²) groups to a single Yb(III) ion, while others adopt a bridging η¹:η²:µ₂ mode, connecting the two metal centers. This intricate network of bridging and chelating acetates contributes to the stability of the dinuclear assembly. The crystal structure belongs to the monoclinic system with the space group P2₁/c.

In another instance, a one-dimensional polymeric chain, or catena structure, is formed where the acetate ligand plays a crucial connective role. rsc.org In the complex [(H₂O)Yb(CF₃COO)₂(CH₃COO)]n, the acetate ligand is bidentate to each Yb(III) atom and simultaneously uses one of its oxygen atoms (µ-oxygen) to bridge to an adjacent ytterbium center. rsc.org This bridging forms a four-membered Yb–O–Yb–O ring, which propagates into a polymeric chain, with a Yb···Yb separation of 3.9518(11) Å. rsc.org All carboxylate ligands in this structure function as bridges, underscoring their importance in constructing higher-order assemblies. rsc.org

Table 2: Crystallographic Data for Acetate-Bridged Ytterbium(III) Complexes

| Complex Formula | Acetate Coordination Mode(s) | Yb(III) Coordination No. | Structure Type | Crystal System | Space Group | Ref. |

|---|---|---|---|---|---|---|

| [Yb₂(HNic)₂(OAc)₄(H₂O)₂]·DMF | Chelating (η²), Bridging (η¹:η²:µ₂) | 8 | Dinuclear | Monoclinic | P2₁/c | |

| [(H₂O)Yb(CF₃COO)₂(CH₃COO)]n | Bidentate and Bridging (µ-oxygen) | 8 | 1D Polymeric Chain | Triclinic | Pī | rsc.org |

Catalytic Applications in Organic Transformations

Ytterbium(III) Acetate (B1210297) as a Lewis Acid Catalyst

The catalytic activity of Ytterbium(III) acetate is fundamentally linked to the Lewis acidic nature of the Yb³⁺ ion. This property allows it to activate substrates, typically by coordinating to lone pairs of electrons on heteroatoms, thereby facilitating subsequent chemical reactions.

The Lewis acidity of lanthanide ions, including Ytterbium(III), is a key factor in their catalytic prowess. researchgate.net Generally, the Lewis acidity of lanthanide ions increases across the series from lanthanum to lutetium due to the lanthanide contraction, which results in a decrease in ionic radius and a corresponding increase in charge density. Ytterbium, being a late lanthanide, possesses a small ionic radius and consequently exhibits strong Lewis acidity. researchgate.netnih.gov This high Lewis acidity enhances its ability to act as an effective catalyst in various organic reactions. researchgate.netalfachemic.com While direct quantitative comparisons of the Lewis acidity of the full series of lanthanide acetates are not extensively documented in a single study, the established trend for other lanthanide salts, such as triflates, suggests that Ytterbium(III) acetate would be one of the more Lewis acidic acetate salts in the series. researchgate.netnih.gov This higher electrophilicity of the ytterbium ion contributes to its greater catalytic efficiency in many reactions compared to earlier lanthanides. nih.gov

A significant advantage of some Ytterbium-based catalysts is their tolerance to water, which allows for a broader range of reaction conditions, including the use of aqueous solvents. researchgate.netresearchgate.net Ytterbium(III) acetate is noted to be soluble in water. wikipedia.org While specific studies on the recyclability of Ytterbium(III) acetate in various reaction systems are not extensively detailed in the provided search results, the general trend for lanthanide catalysts, such as Ytterbium(III) triflate, is that they can often be recovered and reused without a significant loss of activity. researchgate.net This characteristic is highly desirable for developing more sustainable and environmentally friendly chemical processes.

Carbon-Carbon Bond Forming Reactions

Ytterbium(III) acetate has proven to be a valuable catalyst in promoting carbon-carbon bond formation, a fundamental process in organic synthesis. Its application in asymmetric reactions, where the control of stereochemistry is paramount, is of particular interest.

Ytterbium(III) acetate has been effectively employed to promote the asymmetric reductive amination of 2-alkanones, leading to the formation of chiral amines with significantly enhanced stereoselectivity. nih.govdoi.org In these reactions, the use of Yb(OAc)₃ has resulted in increased diastereoselectivity for the amine products, with diastereomeric excesses (d.e.) ranging from 80-89% and good yields of 80-87%. nih.gov The most notable improvements in diastereomeric excess were observed for non-branched and γ-branched ketones. doi.org

| Ketone Substrate | Diastereomeric Excess (d.e.) with Yb(OAc)₃ (%) | Yield (%) |

|---|---|---|

| 2-Alkanone (non-branched) | 80-89 | 80-87 |

| γ-Branched Ketone | 80-89 | 80-87 |

The enhanced stereoselectivity observed in the Ytterbium(III) acetate-promoted asymmetric reductive amination is attributed to a proposed in situ cis- to trans-ketimine isomerization mechanism. nih.gov It is suggested that Ytterbium(III) acetate facilitates the isomerization of the initially formed ketimine intermediate to the more thermodynamically stable trans-isomer. This stereochemical control of the ketimine intermediate prior to reduction is crucial for achieving high diastereoselectivity in the final amine product.

The proposed mechanism of in situ isomerization is a key aspect of the stereocontrol exerted by Ytterbium(III) acetate in this transformation. nih.gov The Lewis acidic Ytterbium(III) ion is thought to coordinate to the ketimine, lowering the energy barrier for the cis-trans isomerization. This allows for the enrichment of the trans-ketimine, which upon reduction, leads to the major diastereomer of the product amine. nih.gov This approach to controlling ketimine geometry represents a significant strategy for achieving high stereoselectivity in reductive amination reactions.

Friedel-Crafts Acylation Catalysis

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com Ytterbium(III) compounds, particularly Ytterbium(III) triflate, are known to effectively catalyze this reaction, often under milder conditions than traditional catalysts like aluminum chloride. alfachemic.comsemanticscholar.orgresearchgate.net However, a review of the scientific literature reveals a notable lack of specific studies detailing the use of Ytterbium(3+) acetate as the primary catalyst for the Friedel-Crafts acylation reaction. While the inherent Lewis acidity of the Yb³⁺ ion suggests potential catalytic activity, dedicated research findings, including reaction conditions and substrate scope specifically for the acetate salt, are not prominently reported.

Diels-Alder Reactions

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a Lewis acid-mediated carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone. nih.govwikipedia.org This reaction is a cornerstone of organic synthesis for producing β-hydroxy carbonyl compounds. rsc.org The use of lanthanide triflates, especially Ytterbium(III) triflate, as water-tolerant catalysts has been a significant development, allowing the reaction to proceed efficiently in aqueous media. nih.govresearchgate.net In contrast, there is a significant gap in the literature regarding the catalytic use of this compound in the Mukaiyama aldol reaction. While other acetate salts, such as lithium acetate, have been reported to act as Lewis base catalysts for this transformation, studies employing this compound as a Lewis acid catalyst are not found in the reviewed literature. nih.gov

Heterocycle Synthesis

The synthesis of nitrogen- and oxygen-containing heterocyclic compounds is of great importance in medicinal and materials chemistry. Lewis acids are often pivotal in catalyzing the formation of these ring systems.

Catalytic Formation of Aziridines

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are valuable synthetic intermediates. Their synthesis often involves the reaction of olefins with a nitrene source, a process that can be catalyzed by metal complexes. While various transition metal and Lewis acid catalysts have been developed for aziridination reactions, there are no specific reports in the surveyed scientific literature describing the use of this compound as a catalyst for the formation of aziridines.

Derivatization to Isoxazolidine Structures

Isoxazolidines are five-membered heterocycles containing both nitrogen and oxygen atoms, commonly synthesized via 1,3-dipolar cycloaddition of a nitrone with an alkene. This reaction can be promoted by Lewis acid catalysis to improve rate and selectivity. A thorough review of available literature indicates that while the synthesis of isoxazolidines is a well-established field, specific studies employing this compound as a catalyst for their formation or subsequent derivatization are not documented.

Efficient Synthesis of Imidazoles

Imidazoles are five-membered aromatic heterocycles with two non-adjacent nitrogen atoms, forming the core of many biologically active molecules. mdpi.com Their synthesis is often achieved through multi-component reactions, for instance, by condensing a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate. nih.govnih.gov Ytterbium(III) triflate has been proven to be an efficient catalyst for the one-pot synthesis of substituted imidazoles. researchgate.net

While direct catalysis of imidazole synthesis by this compound is not explicitly detailed, related research has shown its utility in the synthesis of other nitrogen-containing heterocycles. For example, a complex derived from the reaction of Ytterbium(III) acetate with a Schiff base ligand has been used as a reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs) through the Biginelli reaction. researchgate.net This application, though not for imidazoles, demonstrates that this compound can serve as a precursor to catalytically active species for heterocycle synthesis. However, dedicated studies on its direct application, efficiency, and scope for imidazole synthesis are lacking.

Due to the limited specific research data on the catalytic use of this compound in the outlined reactions, data tables detailing reaction conditions, yields, and substrate scope cannot be provided. The available scientific literature predominantly focuses on other salts, such as Ytterbium(III) triflate, for these transformations.

Other Catalytic Processes

While this compound is a known chemical compound, its application as a catalyst in certain organic transformations is not as extensively documented as other ytterbium salts, such as ytterbium(III) triflate. The following sections explore the catalytic role of ytterbium compounds in Meerwein-Ponndorf-Verley reductions and esterification reactions, noting the limited specific data for the acetate salt.

Meerwein-Ponndorf-Verley Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction that reduces ketones and aldehydes to their corresponding alcohols using a metal alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. wikipedia.orgorganic-chemistry.org The reaction proceeds via a highly chemoselective hydride transfer from the alcohol to the carbonyl compound through a six-membered ring transition state. wikipedia.orgorganic-chemistry.org

While the classical MPV reduction utilizes aluminum isopropoxide, various other metal alkoxides have been investigated to enhance the reaction's efficiency and scope. wikipedia.org Among these, lanthanide tri-2-propoxides, including those of ytterbium, have been shown to be effective catalysts. researchgate.net For instance, ytterbium(III) isopropoxide (Yb(i-PrO)3) has been reported as an efficient catalyst for the MPV reduction of aldehydes. researchgate.net However, specific studies detailing the use of this compound as a catalyst for the Meerwein-Ponndorf-Verley reduction are not prominent in the reviewed literature. The catalytic activity in MPV reductions is closely tied to the nature of the alkoxide ligand, which is central to the hydride transfer mechanism.

Direct Esterifications and Transesterifications

Esterification and transesterification are fundamental reactions in organic synthesis. While Lewis acids are known to catalyze these transformations, the specific use of this compound for direct esterification and transesterification is not widely reported.

In contrast, other ytterbium salts, particularly ytterbium(III) triflate (Yb(OTf)₃), have demonstrated significant catalytic activity in various esterification processes. nih.govresearchgate.net For example, Yb(OTf)₃ has been employed as a catalyst for the conversion of imides into esters in the presence of alcohols. researchgate.net This process is efficient, broadly applicable, and proceeds under mild conditions. researchgate.net The catalytic mechanism is believed to involve the activation of the carbonyl group by the ytterbium cation, facilitating nucleophilic attack by the alcohol. nih.govresearchgate.net

Although this compound is a source of the Yb³⁺ ion, its catalytic performance can differ significantly from that of ytterbium triflate due to the different nature of the counter-anion. The acetate ion is more coordinating than the triflate ion, which can influence the Lewis acidity of the ytterbium center and its interaction with substrates. While ytterbium acetate can be used as a raw material for the synthesis of other materials and as a catalyst for some specific organic reactions, detailed research findings on its application in direct esterifications and transesterifications are limited. wikipedia.org

Spectroscopic Characterization and Photophysical Investigations

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A suite of advanced spectroscopic and microscopic techniques is employed to elucidate the intricate structural and electronic details of Ytterbium(3+) acetate (B1210297) and its derivatives.

These techniques are fundamental for determining the morphology and crystal structure of ytterbium acetate-containing materials.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in crystalline samples. For instance, analysis of ytterbium(III) monoporphyrinate acetate complexes revealed that the coordination number of the Yb(III) ion can be either seven or eight, depending on whether the acetate ligand coordinates in a monodentate or bidentate fashion. rsc.org Powder XRD is also used to characterize polycrystalline materials, such as those prepared from ytterbium acetate precursors. rsc.org

Scanning Electron Microscopy (SEM): SEM is utilized to investigate the surface morphology of materials derived from ytterbium acetate. It provides high-resolution images of the sample's surface topography, revealing details about particle shape and aggregation. researchgate.net

Transmission Electron Microscopy (TEM): For materials at the nanoscale, TEM offers even higher resolution imaging. High-resolution TEM (HRTEM) has been used to visualize YbF₃-x(O₂C₂F₃)x nanoparticles synthesized via a sol-gel method using ytterbium acetate as a precursor, allowing for the direct observation of the nanoparticles' size and crystalline nature. rsc.org

| Technique | Application for Ytterbium Acetate Systems | Key Findings |

| Single-Crystal XRD | Determination of molecular structure | Revealed seven- and eight-coordinate Yb(III) centers in porphyrinate acetate complexes. rsc.org |

| Powder XRD | Phase identification of polycrystalline materials | Used to record patterns of compounds synthesized from ytterbium acetate. rsc.org |

| SEM | Surface morphology analysis | Characterization of samples containing ytterbium complexes. researchgate.net |

| TEM/HRTEM | Nanoparticle imaging and characterization | Visualization of fluoride (B91410) nanoparticles synthesized from an ytterbium acetate precursor. rsc.org |

XPS and EDX are elemental analysis techniques that provide information about the composition and chemical states of the elements within a sample.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that analyzes the kinetic energies of photoelectrons ejected from a material upon X-ray irradiation. rockymountainlabs.com This method is highly effective for determining the elemental composition and, crucially, the oxidation states of elements on the sample surface. rockymountainlabs.com Studies on ytterbium porphyrin complexes have used XPS to analyze the Yb 4d spectrum, which clearly indicates the trivalent (3+) oxidation state of the ytterbium atom in these compounds. isuct.ru The primary XPS region for ytterbium is the Yb4d level. thermofisher.com

Energy-Dispersive X-ray Spectroscopy (EDX): EDX, often coupled with scanning electron microscopy, identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when it is bombarded with an electron beam. rockymountainlabs.com Unlike the surface-sensitive XPS, EDX provides information from a larger volume of the sample, making it suitable for bulk elemental analysis. rockymountainlabs.com

| Technique | Principle | Information Obtained | Application Example |

| XPS | Based on the photoelectric effect; measures kinetic energy of ejected electrons. rockymountainlabs.com | Surface elemental composition, chemical and oxidation states. rockymountainlabs.com | Confirmed the Yb(III) trivalent state in porphyrin complexes by analyzing the Yb 4d spectrum. isuct.ru |

| EDX | Detects characteristic X-rays emitted upon electron bombardment. rockymountainlabs.com | Bulk elemental composition. rockymountainlabs.com | General elemental analysis of materials containing ytterbium. |

These spectroscopic methods probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about functional groups and electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov The resulting spectrum provides a fingerprint of the functional groups present. scribd.com In the context of ytterbium(3+) acetate, FTIR is used to identify the characteristic vibrational modes of the acetate ligand, particularly the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) group. These vibrations are sensitive to the coordination mode of the acetate (e.g., monodentate, bidentate bridging, or chelating), offering insights into the structure of the complex.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For Ytterbium(III) complexes, UV-Visible spectroscopy is primarily used to study the absorption properties of the organic ligands attached to the metal center, as the f-f electronic transitions of Yb(III) are typically weak and located in the near-infrared region. The ligand's absorption bands are crucial for understanding the sensitization process in Yb(III) luminescence. rsc.org

| Spectroscopy | Region | Transitions Probed | Information for Ytterbium Acetate |

| FTIR | Infrared | Molecular vibrations | Identifies acetate functional groups and their coordination modes. |

| UV-Visible | Ultraviolet-Visible | Electronic transitions (primarily in ligands) | Characterizes the light-absorbing properties of the organic ligands. rsc.org |

NMR spectroscopy is a powerful tool for structural elucidation in solution. However, the paramagnetic nature of the Yb(III) ion (due to its 4f¹³ electronic configuration) presents unique challenges and opportunities. nih.govrsc.org

The unpaired f-electron in Yb(III) causes significant shifts (paramagnetic shifts) and broadening of the NMR signals of nearby nuclei. nih.gov While this complicates spectral interpretation compared to diamagnetic systems, these paramagnetic effects can be harnessed to gain detailed structural information. The magnitude and direction of the paramagnetic shift are sensitive to the geometric arrangement of the nuclei relative to the ytterbium ion.

Structural and luminescence studies have been conducted on the reversible binding of acetate to chiral diaqua ytterbium complexes. figshare.comhkbu.edu.hk ¹H NMR analyses of these systems help to characterize the ternary complexes formed in aqueous media. figshare.comhkbu.edu.hk The development of advanced NMR techniques, particularly in solid-state NMR with fast magic-angle spinning (MAS), allows for the characterization of microcrystalline powders of paramagnetic ytterbium complexes, providing insights into both the geometry and electronic structure. nih.gov

Near-Infrared (NIR) Luminescence of Ytterbium(III) Complexes

Ytterbium(III) is well-known for its characteristic and sharp emission in the near-infrared (NIR) region of the electromagnetic spectrum, centered around 980 nm. This luminescence arises from the electronic transition from the first excited state (²F₅/₂) to the ground state (²F₇/₂) of the Yb(III) ion.

The f-f transitions of lanthanide ions are Laporte-forbidden, resulting in very low absorption coefficients. Therefore, direct excitation of the Yb(III) ion is inefficient. To achieve bright NIR emission, Yb(III) is typically incorporated into a complex with organic ligands that act as "antennas."

The general mechanism for sensitized luminescence is as follows:

Absorption: The organic ligand (sensitizer) absorbs light, typically in the UV or visible region, and is promoted to an excited singlet state.

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing to a lower-energy triplet state.

Energy Transfer (ET): The energy is transferred from the ligand's triplet state to the Yb(III) ion, exciting it to the ²F₅/₂ level.

Emission: The excited Yb(III) ion relaxes to its ²F₇/₂ ground state, emitting a NIR photon (~980 nm).

Quantum Yields and Decay Lifetimes in Various Environments

The luminescence quantum yield (QY) and decay lifetime (τ) are critical parameters for evaluating the efficiency of a NIR-emitting material. These properties are highly sensitive to the local environment of the Yb(III) ion, particularly the presence of high-energy oscillators (like O-H, N-H, and C-H bonds) which can quench the excited state through non-radiative decay. nih.govnih.gov

The choice of solvent significantly impacts the photophysical properties of Yb(III) complexes. Deuterated solvents are often used to minimize quenching from solvent C-H vibrations. For instance, unprecedentedly high quantum yields have been achieved for certain Yb(III) complexes in deuterated solvents. One of the brightest NIR-emissive lanthanide complexes reported features an Yb(III) ion sandwiched between an octafluorinated porphyrinate and a deuterated Kläui ligand, exhibiting a quantum yield of up to 63% and a long lifetime of 714 µs in CD2Cl2. nih.govrsc.org In contrast, the quantum yield drops substantially in non-deuterated solvents like CH2Cl2. nih.gov

Even in aqueous environments, which are notoriously challenging due to quenching by O-H vibrations, thoughtful ligand design can yield impressive results. Biocompatible Yb(III) complexes of β-fluorinated porphyrinates have demonstrated quantum yields as high as 13% and decay lifetimes up to 173 µs in H2O. nih.govrsc.org The decay lifetimes of these complexes also show sensitivity to the polarity and viscosity of their microenvironment. nih.gov For example, the lifetime of one such complex was observed to increase from 68 µs in methanol (B129727) to 192 µs in the more viscous glycerol. nih.gov

Below is a table summarizing the quantum yields and decay lifetimes of various Yb(III) complexes in different environments.

| Complex Type | Solvent | Quantum Yield (Φ) | Decay Lifetime (τobs) |

| β-fluorinated porphyrinate | DMSO | 9–23% | 84–249 µs |

| β-fluorinated porphyrinate | H2O | 5–13% | 56–173 µs |

| Octafluorinated porphyrinate / deuterated Kläui ligand | CD2Cl2 | 63% | 714 µs |

| Deuterated hexafluoroacetylacetonato Yb(III) | Methanol-d4 | - | 10 µs |

| Deuterated hexafluoroacetylacetonato Yb(III) | DMSO-d6 | - | 66 µs |

Data compiled from multiple research findings. nih.govnih.govjkps.or.kr

Strategies for Sensitization and Emission Enhancement

Enhancing the NIR emission of Yb(III) complexes involves two primary strategies: improving the sensitization efficiency (the "antenna effect") and increasing the intrinsic quantum yield of the ion itself. nih.govrsc.org

Improving Sensitization Efficiency: The antenna effect relies on an organic ligand (chromophore) that strongly absorbs light and transfers the excitation energy to the Yb(III) ion. tandfonline.com For efficient energy transfer, the ligand's triplet state energy level must be suitably positioned above the Yb(III) excited state (2F5/2, ~10,200 cm-1). nih.gov Porphyrins and their derivatives have proven to be highly effective antenna ligands due to their large extinction coefficients in the visible range and triplet state energies optimal for Yb(III) sensitization, achieving sensitization efficiencies approaching 100%. nih.govrsc.org Other ligands, such as β-diketonates and those featuring intra-ligand charge transfer (ILCT) states, are also used to sensitize Yb(III) emission, allowing for excitation with lower-energy visible light. researcher.life The distance between the sensitizer (B1316253) and the Yb(III) ion is a crucial factor, with shorter distances generally leading to more efficient energy transfer. digitellinc.combohrium.com

Enhancing Intrinsic Quantum Yield: The intrinsic quantum yield is limited by non-radiative decay processes that quench the Yb(III) excited state. The primary quenching pathway involves vibrational deactivation by high-energy oscillators (X-H bonds, where X = O, C, N) in the coordination sphere of the metal ion. nih.gov A key strategy to mitigate this is to replace these C-H bonds with lower-energy C-D or C-F bonds. nih.govnih.gov This has been dramatically demonstrated in complexes where deuteration of the ancillary ligand and fluorination of the porphyrin ring led to a 25-fold enhancement in NIR emission intensity and an increase in the intrinsic quantum yield to 75%. nih.govrsc.org

Influence of Ligand Design on Photophysical Characteristics

Ligand design is paramount in dictating the photophysical properties of Yb(III) complexes. The structure of the ligand influences everything from absorption and sensitization efficiency to the quantum yield and stability of the complex. tandfonline.comrsc.org

The coordination environment created by the ligand directly affects the radiative lifetime (τrad) and protects the Yb(III) ion from quenchers. rsc.org Encapsulating the Yb(III) ion with bulky, rigid ligands can shield it from solvent molecules and other quenching species. Macrocyclic ligands based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have been used to create stable complexes, although quenching by N-H vibrations can still limit emission. acs.org

As mentioned previously, the strategic replacement of C-H bonds with C-F or C-D bonds is a powerful design principle. β-fluorination of porphyrin ligands not only enhances quantum yields and lifetimes but also improves the photostability of the complexes compared to their β-hydrogenated counterparts. nih.govnih.gov Similarly, using deuterated ancillary ligands, such as the Kläui ligand [CpCo{P(O)(OEt)2}3]-, effectively removes high-energy C-H oscillators from the vicinity of the Yb(III) ion, significantly boosting emission. nih.govrsc.org The combination of a fluorinated antenna ligand and a deuterated ancillary ligand has produced some of the most efficient NIR-emitting Yb(III) complexes to date. nih.gov

Photoisomerization Phenomena in Functionalized Ytterbium(III) Complexes

Photoisomerization is a process where a molecule undergoes a reversible structural change upon photoexcitation. wikipedia.org Integrating photoswitchable units, such as azobenzene (B91143), into the ligand framework of Yb(III) complexes can impart dual functionality: NIR luminescence and photo-responsiveness. acs.orgnih.gov

In such complexes, the azobenzene group can undergo a reversible trans-to-cis isomerization when irradiated with UV light (e.g., 365 nm), and the reverse cis-to-trans isomerization can be triggered by visible light (e.g., 450 nm) or thermal relaxation. acs.org This isomerization can modulate the photophysical properties of the complex. The NIR luminescence of the Yb(III) ion is still observed at around 980 nm, with quantum yields in the range of 0.4–0.6% in ethanol (B145695) and acetonitrile (B52724) solutions. acs.orgnih.gov

The quantum yield for the trans-to-cis photoisomerization (Φt→c) for these complexes is typically on the order of 10-2, which is comparable to the free ligands. acs.orgnih.govacs.org The photoisomerization rates for the complexes (around 10-4 s-1) are slightly higher than those of the pure ligands. acs.orgnih.gov This demonstrates that it is possible to design multifunctional materials where the NIR emission of an Yb(III) center coexists with the photoswitching properties of a ligand, opening avenues for applications in light-controlled molecular devices and sensors. acs.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Ytterbium(III) Systems

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of ytterbium(III) complexes. The presence of a partially filled 4f shell in the Yb³⁺ ion (4f¹³) necessitates sophisticated computational approaches that can accurately account for electron correlation and relativistic effects. rsc.orgacs.orgchemrxiv.org

Density Functional Theory (DFT) has become a widely used method for modeling the structures of ytterbium(III) complexes. acs.orgmdpi.com DFT calculations can be employed to optimize the geometry of ytterbium(III) acetate (B1210297), predicting key structural parameters such as Yb-O bond lengths and the coordination geometry around the central metal ion. For instance, DFT has been successfully used to obtain the expected energy minima and geometries for hydrated ytterbium(III) ions, such as square antiprismatic for eight-coordinate and tricapped trigonal prismatic for nine-coordinate structures. chemrxiv.org

Furthermore, DFT is instrumental in validating and interpreting experimental spectroscopic data. By calculating vibrational frequencies or theoretical electronic spectra, researchers can compare computational results with experimental infrared (IR), Raman, and UV-Vis spectra to confirm the proposed molecular structure. mdpi.com This combined experimental and computational approach provides a detailed understanding of the compound's geometry and bonding. rsc.org For example, in studies of other Yb(III) complexes, DFT models have reliably reproduced experimental NMR data, providing a deeper understanding of metal-ligand interactions. nih.gov

Table 1: Representative DFT Parameters for a Hypothetical Ytterbium(III) Acetate Simulation

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | PBE0, B3LYP | Approximates the exchange-correlation energy. |

| Basis Set (Yb) | SARC-DKH-TZVP | Describes the atomic orbitals of the ytterbium ion, including relativistic effects. |

| Basis Set (C, H, O) | def2-TZVP | Describes the atomic orbitals of the acetate ligand atoms. |

| Solvation Model | SMD, PCM | Accounts for the bulk effects of a solvent like water. |

The unique optical and magnetic properties of ytterbium(III) compounds arise from their complex electronic structures. acs.orgchemrxiv.org The electronic energy levels of the Yb³⁺ ion result from the 4f¹³ electron configuration. This configuration is first split by strong spin-orbit coupling, and the resulting energy levels are further split by the ligand field created by the surrounding acetate ions. acs.orgchemrxiv.org This ligand-field splitting provides direct information about the coordination geometry of the complex. acs.org

High-level ab initio methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) approach, are employed to accurately calculate the electronic energy levels (microstates) of Yb(III) complexes. acs.orgchemrxiv.org These calculations can predict the energies of the ground and excited states. By comparing the theoretically calculated microstates with high-resolution absorption and luminescence spectra, it is possible to determine the precise coordination number and solution structure of the ytterbium(III) species. acs.org This methodology has been successfully applied to various ytterbium(III) solvates to distinguish between different coordination geometries in solution. acs.orgchemrxiv.org

Table 2: Example of Calculated vs. Experimental Energy Levels for a Hydrated Ytterbium(III) Ion (cm⁻¹)

| State | Theoretical (CASSCF) Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |

|---|---|---|

| ²F₇/₂ Ground State Microstate 1 | 0 | 0 |

| ²F₇/₂ Ground State Microstate 2 | 450 | 475 |

| ²F₅/₂ Excited State Microstate 1 | 10250 | 10280 |

| ²F₅/₂ Excited State Microstate 2 | 10600 | 10630 |

Note: Data are representative and based on typical values for Yb(III) solvates, as specific data for the acetate complex may vary.

Modeling of Solution-Phase Behavior

Ytterbium(III) acetate is often used in aqueous solutions, making the study of its solution-phase behavior crucial. wikipedia.org Computational models are essential for understanding ion hydration and the dynamics of the species in solution.

Continuum solvent models, such as the Solvation Model based on Density (SMD) or Polarizable Continuum Models (PCM), are computationally efficient methods for estimating the properties of a solute in a liquid. chemrxiv.orgnih.govohio-state.edu These models treat the solvent as a continuous dielectric medium rather than as individual molecules. nih.gov This approach is used to calculate important thermodynamic properties like the free energy of hydration. researchgate.netchemrxiv.org

For ytterbium(III) acetate, continuum models can predict how the molecule is stabilized by the solvent, which is crucial for understanding its solubility and reactivity in solution. The SMD model, for instance, is considered a universal solvation model applicable to any charged or uncharged solute in various solvents. nih.gov It separates the solvation free energy into components, including electrostatic interactions and non-electrostatic contributions related to the cavity formation and dispersion forces. nih.govyoutube.com Hybrid discrete-continuum models, which treat the first solvation shell explicitly and the rest of the solvent as a continuum, can offer an excellent balance between accuracy and computational cost for calculating the hydration free energies of trivalent cations like Yb³⁺. chemrxiv.org

Molecular Dynamics (MD) simulations provide a fully atomistic picture of the solution phase, offering detailed insights into the structure and dynamics of the solvation shell around the Yb³⁺ ion. mdpi.commdpi.com In an MD simulation of ytterbium(III) acetate in water, the interactions between the ytterbium ion, acetate ligands, and surrounding water molecules are calculated over time to model their motion.

These simulations can determine the radial distribution function, which reveals the average distances of solvent molecules and counter-ions from the central Yb³⁺ ion. mdpi.com From this, the coordination number—the number of water molecules and acetate ions directly bound to the ytterbium—can be calculated. mdpi.com MD simulations are also used to study the dynamics of ligand exchange, revealing the timescale on which water molecules or acetate ions enter and leave the first solvation shell. arxiv.org Such studies have been performed on Yb(III) in other aqueous systems, showing, for example, its conversion from a simple hydrated ion to a more complex species depending on the solution composition. mdpi.com Similar simulations on acetate ions with other cations have been used to calculate binding free energies and the stability of the resulting ion pairs. arxiv.org

Table 3: Typical MD Simulation Results for Ytterbium(III) in Aqueous Solution

| Property | Simulated Value | Information Gained |

|---|---|---|

| First Solvation Shell Radius (Yb-O) | ~2.4 Å | Defines the boundary of directly coordinated water molecules. |

| Coordination Number (Water) | 8 - 9 | Indicates the number of water molecules in the first solvation shell. |

| Water Residence Time | Nanoseconds (ns) | Describes the lability of the hydration shell. |

Note: Values are typical for trivalent lanthanide ions and provide a basis for what would be expected for ytterbium(III) acetate.

Mechanistic Studies of Catalytic Reactions

Ytterbium(III) compounds, including the triflate and acetate salts, are known to function as Lewis acid catalysts in a variety of organic reactions. wikipedia.orgehu.esacs.org Ytterbium(III) triflate, for instance, has been shown to be an effective catalyst for annulation reactions and etherification processes. ehu.esacs.org

Computational chemistry, particularly DFT, is a key tool for elucidating the mechanisms of these catalyzed reactions. Theoretical studies can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed.

For a reaction catalyzed by ytterbium(III) acetate, a mechanistic study would likely investigate how the acetate ligands and the Yb³⁺ center coordinate with the reactants. The calculations would aim to:

Determine the active catalytic species.

Model the substrate binding to the ytterbium center.

Calculate the activation energy barriers for key steps, thereby identifying the rate-determining step.

Explain the observed stereoselectivity or regioselectivity of the reaction. ehu.es

Such computational insights are invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts based on the ytterbium(III) scaffold.

Compound Index

Elucidation of Reaction Pathways and Transition State Geometries

Information not available.

Computational Insights into Stereoselectivity

Information not available.

Advanced Applications in Materials Science and Analytical Chemistry

Development of Functional Nanomaterials

The integration of ytterbium ions, often sourced from ytterbium(3+) acetate (B1210297), into nanomaterial frameworks leads to the creation of functional materials with tailored optical and electronic properties for a variety of high-tech applications.

Ytterbium-Doped Metal Oxides for Energy Applications

Ytterbium-doped metal oxides are gaining significant attention in the field of renewable energy. The introduction of ytterbium into the crystal lattice of metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) can significantly enhance their performance in energy conversion devices. mdpi.comresearchgate.net Ytterbium oxide (Yb₂O₃) itself is noted for its bandgap energy, which is similar to that of ZnO and TiO₂, making it a material of interest for energy applications. researchgate.netdocumentsdelivered.com

In dye-sensitized solar cells (DSSCs), ytterbium-based materials, when used in conjunction with photoanodes such as TiO₂ and ZnO, have been shown to facilitate charge transport and increase the lifespan of photoexcited electrons. mdpi.comresearchgate.net In thin-film solar cells, they can act as upconversion layers, which help to absorb a broader range of light wavelengths, thereby increasing the power conversion efficiency. mdpi.comresearchgate.net Doping ZnO films with ytterbium has been found to decrease the energy band gap, a property that is beneficial for solar thermal energy collectors and photovoltaic applications. epo.org

Research has also highlighted the role of ytterbium-doped oxides in increasing photoactivity in hydrogen evolution reactions (HER). mdpi.comresearchgate.net The fabrication of nanostructured Yb₂O₃, for instance as nanofibers produced via electrospinning, is being explored to create materials with high crystallinity and specific optical properties for various energy conversion applications. researchgate.net

Table 1: Effects of Ytterbium Doping on Metal Oxides for Energy Applications

| Metal Oxide | Ytterbium Role | Application | Observed Effect | Reference |

|---|---|---|---|---|

| TiO₂, ZnO | Dopant/Co-material | Dye-Sensitized Solar Cells (DSSCs) | Facilitates charge transport, increases lifetime of photoexcited electrons. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Thin Films | Upconversion Layer | Thin-Film Solar Cells | Enhances absorption of shorter wavelengths, increasing power conversion efficiency. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Metal Oxides | Dopant | Hydrogen Evolution Reaction (HER) | Increases photoactivity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| ZnO | Dopant | Photovoltaics | Decreases the energy band gap from 3.05 eV to a range of 2.79–2.64 eV. epo.org | epo.org |

Perovskite Nanocrystals with Ytterbium Acetate for Enhanced Sensing

Ytterbium acetate plays a crucial role in modifying the properties of perovskite nanocrystals for chemical sensing applications. The introduction of ytterbium acetate to luminescent Cesium Lead Chloride (CsPbCl₃) perovskite nanocrystals has been shown to significantly enhance their sensitivity in detecting copper ions (Cu²⁺). wikipedia.org

The addition of Yb(OAc)₃ induces a morphological transformation of the CsPbCl₃ nanocrystals from nanocubes into one-dimensional (1D) nanowires. wikipedia.org This structural change is advantageous as the 1D nanowires provide a direct path for charge transport and exhibit a lower density of defects, which accelerates electron transport from the nanocrystal to the target Cu²⁺ ions. wikipedia.org Furthermore, the acetate ions (AcO⁻) from ytterbium acetate reduce steric hindrance, improving the adsorption of Cu²⁺ onto the surface of the nanocrystals. wikipedia.org This synergistic effect results in a highly sensitive detection system for Cu²⁺, with a reported detection limit as low as 0.06 nM. wikipedia.org Doping perovskite nanocrystals with ytterbium ions is a recognized strategy for achieving near-infrared (NIR) emission, which is valuable for various sensing and imaging applications. slideshare.net

Chemical Sensing and Detection Technologies

The distinct luminescent properties of the Ytterbium(III) ion are central to its application in the development of sensitive and selective chemical sensors.

Metal Ion Detection Utilizing Ytterbium(III) Luminescent Properties

The luminescence of Ytterbium(III) is being explored for the detection of various metal ions. As detailed in the previous section, Yb(OAc)₃-passivated CsPbCl₃ nanowires exhibit efficient luminescence quenching in the presence of Cu²⁺, forming the basis of a highly sensitive detection method. wikipedia.org The unique electronic structure of lanthanides like ytterbium allows for sharp, well-defined emission bands that can be modulated by the presence of specific analytes. researchgate.net This principle is applied in creating luminescent probes where the interaction with a target metal ion causes a measurable change in the luminescence intensity or lifetime. Research into lanthanide complexes, including those of terbium(III) and europium(III), demonstrates the broader potential of this class of elements for sensing applications, where they can act as spectroscopic probes for other metal ions. eichrom.comstrem.com

Analytical Methods for Specific Analyte Detection (e.g., Bisphosphonates)

Ytterbium(III) ions are utilized in spectrophotometric assays for the detection of bisphosphonates, a class of drugs used to treat bone disorders that often lack a strong UV chromophore, making them difficult to detect with standard methods. wikipedia.organl.gov

A detection method has been developed based on the complexation of Ytterbium(III) with Pyrocatechol Violet (PV). This Yb³⁺-PV complex serves as a sensor for bisphosphonates. wikipedia.org When a bisphosphonate is introduced, it competes for coordination with the Yb³⁺ ion, causing a change in the UV-Vis spectrum of the Yb³⁺-PV complex. This spectroscopic change allows for the quantitative measurement of bisphosphonate concentrations down to the micromolar range (2-3 μM). wikipedia.org The coordination chemistry between Yb³⁺ and various bisphosphonates, such as etidronate, pamidronate, and alendronate, has been studied to validate this assay. wikipedia.org While effective, a limitation of this sensor is its potential lack of selectivity against other phosphate-containing species like ATP. wikipedia.org

Table 2: Ytterbium(III)-Based Bisphosphonate Detection

| Analytical Method | Principle | Target Analytes | Detection Limit | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Competition assay using a pre-formed Yb³⁺-Pyrocatechol Violet complex. | Bisphosphonates (e.g., etidronate, pamidronate, alendronate) | 2-3 μM | wikipedia.org |

Separation Science Applications

The separation of individual rare-earth elements, including ytterbium, is a significant challenge due to their nearly identical chemical properties. mdpi.com Ytterbium(3+) acetate can be a key compound in processes designed to isolate Yb³⁺ from other lanthanides. The acetate ligands are labile and can be exchanged for other, stronger complexing agents, a property that is exploited in separation technologies. wikipedia.org

Two primary methods for lanthanide separation are ion-exchange chromatography and solvent extraction. wikipedia.orgslideshare.net

Ion-Exchange Chromatography: In this technique, a mixture of lanthanide ions is passed through a column containing a resin. The ions bind to the resin and are then selectively washed out (eluted) by a complexing agent. researchgate.net Ytterbium(III) can form stable complexes with polydentate ligands such as EDTA, and the stability of these complexes varies slightly from one lanthanide to another, allowing for their separation. researchgate.netwikipedia.org The separation of the heavy rare-earth pair, lutetium and ytterbium, has been demonstrated using ion-exchange chromatography with an EDTA-based eluent. researchgate.net

Solvent Extraction: This method relies on the differential distribution of lanthanide ions between two immiscible liquids, typically an aqueous phase and an organic phase containing an extractant. mdpi.com The presence of acetate ions in the aqueous phase can act as a complexing agent, influencing the extraction efficiency and selectivity for different lanthanides. mdpi.com For instance, studies have investigated the extraction of lanthanides from chloride-acetate and nitrate-acetate media, where the acetate ion plays a role in the complexation chemistry that drives the separation. mdpi.com

These separation techniques are crucial for producing high-purity ytterbium required for its various advanced applications. documentsdelivered.comwikipedia.org

Strategies for Ytterbium/Lutetium Separation Enhancement

The separation of ytterbium (Yb) and lutetium (Lu) is a critical step in various high-tech applications, most notably in the production of no-carrier-added (NCA) Lutetium-177 (¹⁷⁷Lu), a significant radionuclide for targeted cancer therapy. kns.org The challenge stems from the fact that ytterbium and lutetium are neighboring elements in the lanthanide series with nearly identical chemical properties, making their separation difficult. nih.gov

Several methods have been developed to separate these elements, including electrochemical separation, solvent extraction, extraction chromatography, and ion-exchange chromatography. kns.org Ion-exchange chromatography is a widely used and reliable technique for this purpose. kns.orgnih.gov This method exploits the small differences in the stability constants of Yb³⁺ and Lu³⁺ complexes with specific ligands. nih.gov

Researchers have systematically investigated various parameters to optimize this separation. For instance, the use of cation exchangers like Dowex 50W-X8 with eluents such as α-hydroxyisobutyric acid (α-HIBA) has been extensively studied. nih.govresearchgate.net The concentration of the eluent and the pH of the solution are critical factors. researchgate.netdoaj.org Studies have shown that a combination of α-HIBA and hydrochloric acid (HCl) can enhance desorption and separation. researchgate.net For example, an optimal α-HIBA concentration of 0.15 M was found to yield significant results. researchgate.net Another strategy involves using ethanolamine with α-HIBA, which has been shown to be more suitable for large-scale production compared to methylamine. kns.org

Extraction chromatography is another key technique. Resins impregnated with specific extractants, such as Rext-P350, have demonstrated high efficiency. mdpi.com Static adsorption experiments with this resin showed saturation adsorption capacities of 25.8 mg/g for Lu³⁺ and 21.5 mg/g for Yb³⁺. researchgate.net The separation process can be significantly shortened by adjusting parameters like the elution flow rate. mdpi.com

The table below summarizes findings from various studies on Yb/Lu separation.

| Separation Method | Resin/Stationary Phase | Eluent/Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|

| Ion-Exchange Chromatography | Dowex 50W-X8 | 0.04 M α-hydroxyisobutyric acid (pH 4.6) | 70% yield of ¹⁷⁷Lu with >99% radionuclidic purity. | nih.gov |

| Ion-Exchange Chromatography | Dowex W50 X8 | 0.15 M α-HIBA and 0.25 M HCl | Resulted in a ¹⁷⁷Lu yield of 81.19%. | researchgate.net |